N-Methyl-N'-phenyl-N-(2-phenylpropan-2-yl)urea
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Overview
Description
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a methyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea typically involves the reaction of N-methyl-N’-phenylurea with 2-phenylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.
Major Products
Oxidation: Corresponding urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
Scientific Research Applications
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-phenylurea: A simpler derivative with similar chemical properties but different biological activities.
N-Phenyl-N’-methylurea: Another related compound with distinct reactivity and applications.
1-Methyl-3-phenylurea: A structural isomer with different physical and chemical properties.
Uniqueness
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144161-47-7 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)19(3)16(20)18-15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) |
InChI Key |
KNFRVFXHUHROAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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